3-Fluoro-4-(3-formylphenyl)phenol
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Overview
Description
3-Fluoro-4-(3-formylphenyl)phenol: is an organic compound characterized by the presence of a fluorine atom, a formyl group, and a phenolic hydroxyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(3-formylphenyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-fluorophenylboronic acid with 3-formylphenylboronic acid in the presence of a palladium catalyst and a base. The reaction is carried out under mild conditions, usually at room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(3-formylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: 3-Fluoro-4-(3-carboxyphenyl)phenol.
Reduction: 3-Fluoro-4-(3-hydroxymethylphenyl)phenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Fluoro-4-(3-formylphenyl)phenol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of phenolic compounds. It serves as a model compound for investigating enzyme interactions and metabolic pathways involving phenolic substrates .
Medicine: Fluorine substitution is known to enhance the metabolic stability and bioavailability of drug molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-formylphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s binding affinity and selectivity. The formyl group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
3-Fluorophenol: Similar structure but lacks the formyl group, making it less reactive in certain chemical reactions.
4-Fluorophenol: Similar structure but with the fluorine atom in a different position, affecting its chemical properties and reactivity.
3-Formylphenol: Similar structure but lacks the fluorine atom, resulting in different biological and chemical properties.
Uniqueness: 3-Fluoro-4-(3-formylphenyl)phenol is unique due to the presence of both a fluorine atom and a formyl group on the biphenyl structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-(2-fluoro-4-hydroxyphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-13-7-11(16)4-5-12(13)10-3-1-2-9(6-10)8-15/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSBWPWWOCOQLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)O)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680792 |
Source
|
Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225902-90-8 |
Source
|
Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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